Cas no 692-33-1 (N-(prop-2-en-1-yl)acetamide)
N-(prop-2-en-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-2-propen-1-yl-
- N-allylacetamide
- N-prop-2-enylacetamide
- AC1L2CCW
- AC1Q5LFG
- Acetamide, N-2-propenyl-
- Acetamide, N-allyl-
- AG-G-69200
- allyl acetamide
- allylamine acetate
- N-2-propenylacetamide
- N-acetyl-allylamine
- NSC53475
- N-vinylmethylacetamide
- N-(prop-2-en-1-yl)acetamide
- DVQCXAUFUOFSDW-UHFFFAOYSA-N
- EN300-120100
- NSC-53475
- NSC 53475
- ACETAMIDE, N-2-PROPEN-1-YL-
- AKOS003799389
- EINECS 211-729-0
- DTXSID60219232
- UNII-PJT0M8Y9MO
- Q27286587
- 692-33-1
- n-acetylallylamine
- PJT0M8Y9MO
- NS00036818
- AI3-23271
- N-Allylacetamide #
- Z32064466
- CS-0224602
- DTXCID80141723
-
- MDL: MFCD00607985
- Inchi: 1S/C5H9NO/c1-3-4-6-5(2)7/h3H,1,4H2,2H3,(H,6,7)
- InChI Key: DVQCXAUFUOFSDW-UHFFFAOYSA-N
- SMILES: O=C(C)NCC=C
Computed Properties
- Exact Mass: 99.06847
- Monoisotopic Mass: 99.068414
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 78.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.2
- Topological Polar Surface Area: 29.1
Experimental Properties
- Color/Form: Colorless oily liquid.
- Density: 0.884
- Boiling Point: 227.3°C at 760 mmHg
- Flash Point: 119.3°C
- Refractive Index: 1.423
- PSA: 29.1
- LogP: 0.69940
N-(prop-2-en-1-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-120100-0.05g |
N-(prop-2-en-1-yl)acetamide |
692-33-1 | 95% | 0.05g |
$19.0 | 2023-02-15 | |
| Enamine | EN300-120100-0.1g |
N-(prop-2-en-1-yl)acetamide |
692-33-1 | 95% | 0.1g |
$19.0 | 2023-02-15 | |
| Enamine | EN300-120100-0.25g |
N-(prop-2-en-1-yl)acetamide |
692-33-1 | 95% | 0.25g |
$25.0 | 2023-02-15 | |
| Enamine | EN300-120100-0.5g |
N-(prop-2-en-1-yl)acetamide |
692-33-1 | 95% | 0.5g |
$39.0 | 2023-02-15 | |
| Enamine | EN300-120100-1.0g |
N-(prop-2-en-1-yl)acetamide |
692-33-1 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-120100-2.5g |
N-(prop-2-en-1-yl)acetamide |
692-33-1 | 95% | 2.5g |
$99.0 | 2023-02-15 | |
| Enamine | EN300-120100-5.0g |
N-(prop-2-en-1-yl)acetamide |
692-33-1 | 95% | 5.0g |
$180.0 | 2023-02-15 | |
| Enamine | EN300-120100-10.0g |
N-(prop-2-en-1-yl)acetamide |
692-33-1 | 95% | 10.0g |
$341.0 | 2023-02-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295272-100mg |
n-(Prop-2-en-1-yl)acetamide |
692-33-1 | 95% | 100mg |
¥405.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295272-250mg |
n-(Prop-2-en-1-yl)acetamide |
692-33-1 | 95% | 250mg |
¥669.00 | 2024-05-03 |
N-(prop-2-en-1-yl)acetamide Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on N-(prop-2-en-1-yl)acetamide
Recent Advances in the Study of N-(prop-2-en-1-yl)acetamide (CAS: 692-33-1) in Chemical Biology and Pharmaceutical Research
N-(prop-2-en-1-yl)acetamide (CAS: 692-33-1) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its acrylamide functional group, has been explored for its reactivity, biological activity, and utility in synthetic chemistry. Recent studies have focused on its role as a building block in the synthesis of more complex molecules, its interactions with biological targets, and its potential therapeutic applications.
One of the key areas of research involving N-(prop-2-en-1-yl)acetamide is its use in polymer chemistry and material science. The acrylamide moiety allows for polymerization under various conditions, making it a valuable monomer for creating hydrogels, drug delivery systems, and other biomaterials. Recent advancements have demonstrated its efficacy in forming cross-linked networks that exhibit tunable mechanical properties and biocompatibility, which are critical for biomedical applications such as tissue engineering and controlled drug release.
In the realm of medicinal chemistry, N-(prop-2-en-1-yl)acetamide has been investigated for its potential as a pharmacophore in drug design. Its structural features enable it to interact with enzymes and receptors, making it a candidate for the development of novel therapeutics. For instance, recent studies have explored its derivatives as inhibitors of specific kinases involved in cancer progression. Preliminary results indicate that these derivatives exhibit promising activity in vitro, warranting further investigation in preclinical models.
Another significant development is the exploration of N-(prop-2-en-1-yl)acetamide in green chemistry and sustainable synthesis. Researchers have developed catalytic methods to synthesize this compound efficiently, minimizing waste and reducing the use of hazardous reagents. These methods align with the growing emphasis on environmentally friendly chemical processes and have the potential to scale up for industrial applications.
Despite these advancements, challenges remain in the widespread adoption of N-(prop-2-en-1-yl)acetamide in pharmaceutical and material applications. Issues such as stability under physiological conditions, potential toxicity, and scalability of synthesis methods need to be addressed. Ongoing research aims to optimize the compound's properties and explore its full potential in various domains.
In conclusion, N-(prop-2-en-1-yl)acetamide (CAS: 692-33-1) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span from material science to drug discovery, with recent studies highlighting its potential in innovative therapeutic and technological solutions. Continued research and development will be essential to overcome existing challenges and unlock its full potential.
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